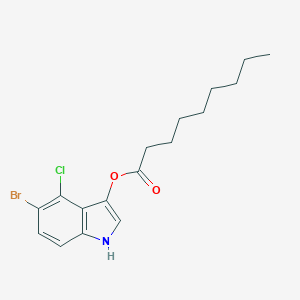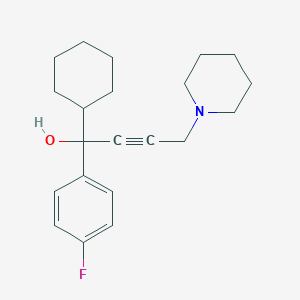
13-O-Desmethylascomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-O-Desmethylascomycin is a natural compound that belongs to the macrolide family of molecules. It is commonly known as a metabolite of FK506, which is a well-known immunosuppressive drug used in various clinical settings. 13-O-Desmethylascomycin has been identified as a potential therapeutic agent due to its unique pharmacological properties.
Wirkmechanismus
The mechanism of action of 13-O-Desmethylascomycin is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the immune system. Specifically, it has been shown to inhibit the activation of T cells, which play a crucial role in the immune response. This inhibition leads to a decrease in the production of cytokines, which are responsible for inflammation and tissue damage.
Biochemische Und Physiologische Effekte
13-O-Desmethylascomycin has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to inhibit the proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 13-O-Desmethylascomycin in lab experiments is its potent immunosuppressive activity. This makes it a valuable tool for studying the immune system and its role in various diseases. However, its high toxicity limits its use in certain experiments, and more research is needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the research on 13-O-Desmethylascomycin. One area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to determine its safety profile and to identify any potential drug interactions.
Conclusion
In conclusion, 13-O-Desmethylascomycin is a natural compound with unique pharmacological properties. Its potent immunosuppressive and anti-inflammatory activities make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.
Synthesemethoden
13-O-Desmethylascomycin can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of organic chemistry techniques to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. Both methods have been used successfully to produce 13-O-Desmethylascomycin in large quantities.
Wissenschaftliche Forschungsanwendungen
13-O-Desmethylascomycin has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various pharmacological properties, including anti-inflammatory, immunosuppressive, and anti-tumor activities. These properties make it a promising candidate for the treatment of various diseases, such as autoimmune disorders and cancer.
Eigenschaften
CAS-Nummer |
153781-48-7 |
|---|---|
Produktname |
13-O-Desmethylascomycin |
Molekularformel |
C42H67NO12 |
Molekulargewicht |
778 g/mol |
IUPAC-Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1 |
InChI-Schlüssel |
OKCJYZYYAWVAHA-CTVWFBRYSA-N |
Isomerische SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
Kanonische SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
Synonyme |
13-O-desmethylascomycin 13-O-desmethylimmunomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



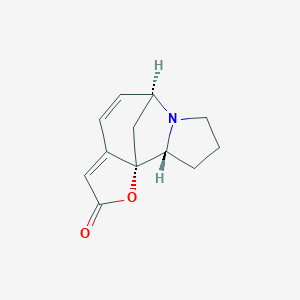
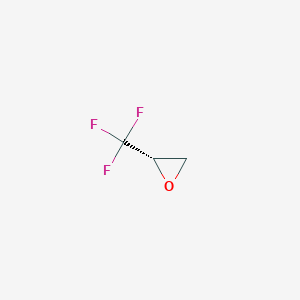
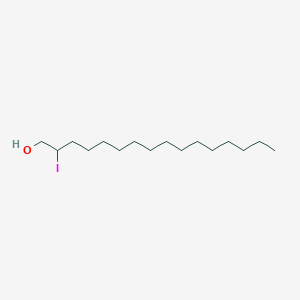
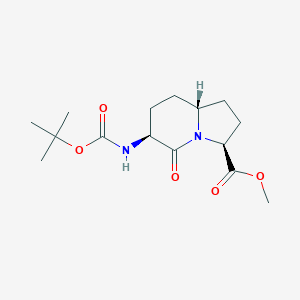
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)
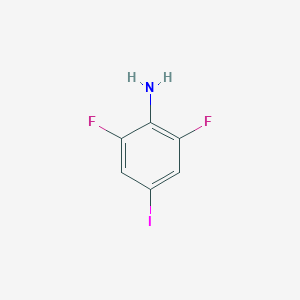
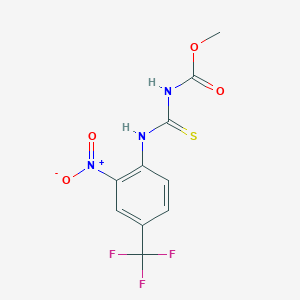
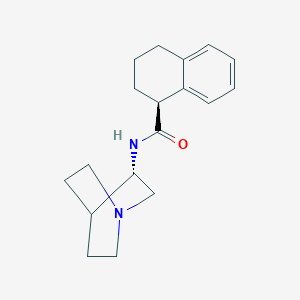
![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
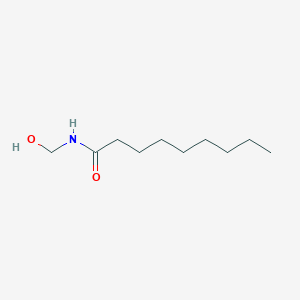
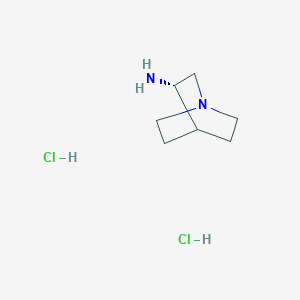
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
